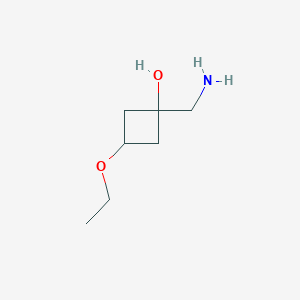
1-(Aminomethyl)-3-ethoxycyclobutan-1-ol
Descripción general
Descripción
1-(Aminomethyl)-3-ethoxycyclobutan-1-ol, also known by its abbreviated name AMECO, is a cyclic ether compound that has been studied for its potential use in scientific research applications. It is a derivative of cyclobutan-1-ol, a four-membered cyclic ether, and is produced by a reaction between 1-amino-3-methoxycyclobutan-1-ol and ethyl chloride. It is a colourless liquid at room temperature and has a molecular weight of 145.17 g/mol.
Aplicaciones Científicas De Investigación
Ethylene Inhibition and Plant Growth
1-(Aminomethyl)-3-ethoxycyclobutan-1-ol is structurally similar to compounds that have been extensively studied for their role in inhibiting ethylene effects in various fruits, vegetables, and floriculture crops. Ethylene is a plant hormone that regulates a wide range of processes, including fruit ripening and flower wilting. Compounds that inhibit ethylene's action, such as 1-Methylcyclopropene (1-MCP), have been shown to be effective in prolonging the storage life and maintaining the quality of these products. These inhibitors work at very low concentrations and their effectiveness can be influenced by temperature, application duration, and the specific species of plant being treated (Blankenship & Dole, 2003).
Diagnostic Imaging in Medicine
Another related compound, Anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC), has been utilized in positron emission tomography/computed tomography (PET/CT) scans for the diagnosis of recurrent prostate carcinoma. This application demonstrates the potential of cyclobutane derivatives in diagnostic imaging, providing a non-invasive technique for identifying cancer relapse with high sensitivity and specificity. The success of 18F-FACBC PET/CT in this field highlights the potential for 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol derivatives in medical imaging and cancer diagnosis (Ren et al., 2016).
Ripening and Senescence of Non-Climacteric Fruits
Research on the effects of ethylene-action inhibitors like 1-MCP on non-climacteric fruit crops has shown that such compounds can inhibit senescence processes, development of physiological disorders, and unwanted color changes in these fruits. This suggests that derivatives of 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol could potentially be applied to regulate these processes in non-climacteric fruits, thereby improving their postharvest quality and extending shelf life (Li et al., 2016).
Propiedades
IUPAC Name |
1-(aminomethyl)-3-ethoxycyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-10-6-3-7(9,4-6)5-8/h6,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPRZZYRHNKGAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-3-ethoxycyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



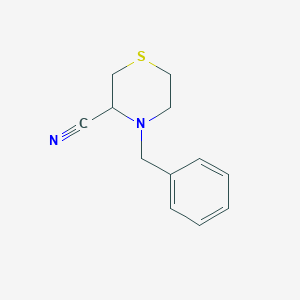
amine hydrochloride](/img/structure/B1383297.png)
![(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride](/img/structure/B1383298.png)
amine](/img/structure/B1383299.png)


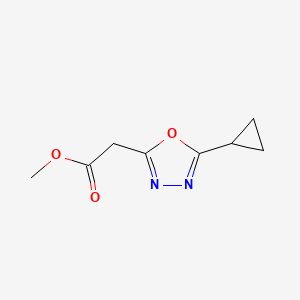
![4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1383303.png)
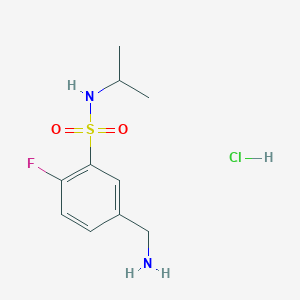
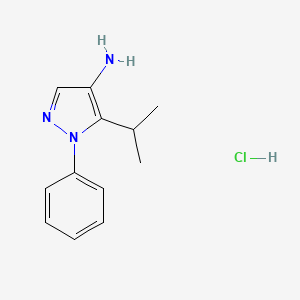
![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)
![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1383316.png)
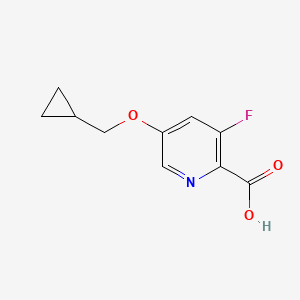
![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383318.png)